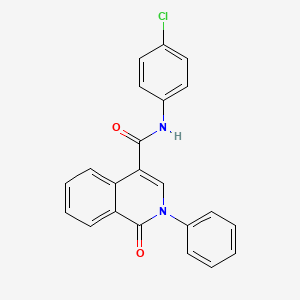

N-(4-chlorophenyl)-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

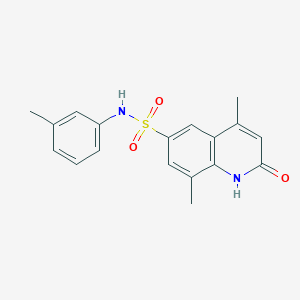

The compound "N-(4-chlorophenyl)-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide" is a derivative of isoquinoline carboxamide, which is a class of compounds known for their biological activities. The isoquinoline carboxamide derivatives have been studied for various pharmacological properties, including their potential as antidepressants and their ability to bind to peripheral benzodiazepine receptors (PBR) .

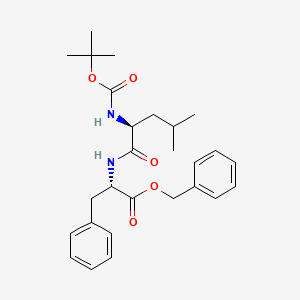

Synthesis Analysis

The synthesis of isoquinoline carboxamide derivatives involves multiple steps, including the formation of intermediate compounds such as acid chlorides, benzoxazin-4(H)ones, and carboxamide-7-chloroquinazolin-4(3H)ones. These intermediates are further reacted with various substituents to yield the final compounds with potential antimicrobial activities . Another approach to the synthesis of these derivatives includes modifications at the 2-position of the quinoline ring, as seen in the design of potential antidepressant drugs .

Molecular Structure Analysis

The molecular structure and vibrational spectra of isoquinoline carboxamide derivatives have been analyzed using FT-IR and FT-Raman spectroscopy. The studies include the determination of the molecule's stability through hyper-conjugative interactions and charge delocalization using Natural Bond Orbital (NBO) analysis. The molecular docking studies suggest that these compounds might exhibit inhibitory activity against targets such as Mycobacterium tuberculosis PknB .

Chemical Reactions Analysis

The chemical reactivity of isoquinoline carboxamide derivatives can be inferred from the calculated HOMO and LUMO energies, which indicate the potential sites for chemical reactions. The negative charge is typically localized over the carbonyl group, while the positive region is over the NH group, influencing the molecule's reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinoline carboxamide derivatives are closely related to their molecular structure. The nonlinear optical behavior of these molecules has been investigated, and the first hyperpolarizability has been determined, which is a measure of the molecule's response to an external electric field . The pharmacological testing of these derivatives as potential antidepressants has shown that the length of the side chain and the isosteric displacements within the side chain significantly affect their activity . The antimicrobial activity of these compounds has been confirmed by elemental analysis and spectral data .

Scientific Research Applications

Chlorogenic Acid: Pharmacological Review

- Chlorogenic Acid (CGA) , a phenolic compound found in green coffee extracts and tea, exhibits various biological and pharmacological effects including antioxidant, antibacterial, hepatoprotective, and anti-inflammatory activities. CGA plays significant roles in lipid and glucose metabolism regulation, offering potential treatments for hepatic steatosis, cardiovascular disease, diabetes, and obesity. The review by Naveed et al. (2018) encourages further studies on CGA to optimize its biological and pharmacological effects, potentially as a natural safeguard food additive to replace synthetic antibiotics (Naveed et al., 2018).

Advanced Oxidation Processes for Organic Pollutants

- Advanced Oxidation Processes (AOPs) are used for treating acetaminophen (ACT) from aqueous media, generating different kinetics, mechanisms, and by-products. Qutob et al. (2022) discuss the degradation of ACT, a related compound, by AOPs, highlighting the importance of understanding the by-products and their biotoxicity to enhance degradation systems (Qutob et al., 2022).

BODIPY-based Organic Semiconductors for OLEDs

- The application of BODIPY-based materials in organic light-emitting diodes (OLEDs) is explored by Squeo et al. (2020). These materials, due to their structural design and synthesis, offer promising alternatives for 'metal-free' infrared emitters in OLED devices, showing the versatility of organic compounds in technological applications (Squeo & Pasini, 2020).

Chloroquine-containing Compounds: Patent Review

- The review by Njaria et al. (2015) focuses on chloroquine (CQ) and its derivatives/compositions , highlighting their repurposing in managing various diseases. This illustrates how derivatives of known compounds, potentially including N-(4-chlorophenyl)-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide, can find new therapeutic applications beyond their original use (Njaria et al., 2015).

Mechanism of Action

Target of Action

It’s worth noting that many indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been reported to inhibit the activity of certain enzymes, thereby exerting their therapeutic effects .

Biochemical Pathways

For instance, they can interfere with the perception and transduction of endocrine hormone signals .

Result of Action

For instance, some indole derivatives have been reported to exhibit antiviral, anti-inflammatory, and anticancer activities .

properties

IUPAC Name |

N-(4-chlorophenyl)-1-oxo-2-phenylisoquinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN2O2/c23-15-10-12-16(13-11-15)24-21(26)20-14-25(17-6-2-1-3-7-17)22(27)19-9-5-4-8-18(19)20/h1-14H,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFAOYXYAVRKSML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)NC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-1-methylpyrazin-2-one](/img/structure/B2527471.png)

![1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2527474.png)

![N-[3-(1H-benzimidazol-2-yl)propyl]propanamide](/img/structure/B2527476.png)

![2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2527481.png)

![2-[(4-bromophenyl)formamido]-N-(cyanomethyl)acetamide](/img/structure/B2527485.png)

![2-[2-(Azepan-1-yl)-2-oxoethyl]-5-methoxyisoquinolin-1-one](/img/structure/B2527487.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2527488.png)